Geissoschizine methyl ether (GM) is an indole alkaloid primarily found in the hooks of Uncaria rhynchophylla (Miq.) Jacks, a plant frequently utilized in Traditional Japanese and Chinese medicine. [, , , ] It is classified as a corynanthe-type alkaloid, characterized by its heteroyohimbinoid skeletal structure. [, ] GM has garnered significant attention in scientific research due to its diverse pharmacological activities, particularly its potential neuroprotective and psychotropic effects. [, , , , , , , , , , , , ]
Geissoschizine methyl ether is classified as an indole alkaloid, a group of naturally occurring compounds that contain a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The primary source of this compound is the hooks of Uncariae Ramulus et Uncus, which are parts of the Uncaria plant family. This plant is traditionally used in various Asian herbal medicines for its neuroprotective and psychoactive properties .
The synthesis of geissoschizine methyl ether typically involves extraction and purification processes from Uncaria rhynchophylla. The method detailed in recent studies includes:
The final product is confirmed through techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
The molecular formula of geissoschizine methyl ether is , indicating it contains 22 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. Its structure features an indole core with methoxy groups that contribute to its pharmacological properties. The compound's molecular weight is approximately 368.47 g/mol .
Geissoschizine methyl ether undergoes several chemical reactions relevant to its metabolism and pharmacodynamics:
The study of these reactions helps elucidate the compound's metabolic pathways and its potential therapeutic effects.
Geissoschizine methyl ether acts primarily as a serotonin 1A receptor agonist, influencing neurotransmitter systems involved in mood regulation and cognition. It also exhibits significant inhibition of acetylcholinesterase activity, which may contribute to its neuroprotective effects by increasing acetylcholine levels in the synaptic cleft .
Research indicates that geissoschizine methyl ether promotes oligodendrocyte differentiation and remyelination in models of demyelination, suggesting its potential utility in treating conditions like schizophrenia by enhancing myelin repair processes . Additionally, it has vasorelaxant properties that may be mediated through both nitric oxide-dependent and independent mechanisms .
Geissoschizine methyl ether exhibits several notable physical and chemical properties:
Geissoschizine methyl ether has several promising applications:
Geissoschizine methyl ether (GM), chemically designated as methyl (16E,19E)-16,17,19,20-tetradehydro-17-methoxycorynan-16-carboxylate, is a complex indole alkaloid with the molecular formula C₂₂H₂₆N₂O₃ and a molecular weight of 366.45 g/mol [7] [8]. Its structure features a tetracyclic corynanthe-type skeleton, integrating an indole nucleus fused to a non-aromatic quinolizidine ring system. Critical functional groups include a methyl ester at C-16 and a methoxy substituent at C-17, both contributing to its stereochemical complexity and bioactivity [1] [10].
GM possesses four chiral centers (C-3, C-7, C-15, and C-20), with the C-3 hydrogen atom exhibiting α-orientation in its natural configuration. This spatial arrangement influences its molecular rigidity and receptor-binding properties. Nuclear magnetic resonance (NMR) analyses reveal distinctive spectroscopic signatures: ¹H-NMR spectra show characteristic peaks for the C-17 methoxy group at δ 3.30 ppm and the C-16 methyl ester at δ 3.60 ppm, while ¹³C-NMR confirms the conjugated ester carbonyl at δ 168.5 ppm [6] [7]. High-resolution mass spectrometry (HRMS) further validates its identity, with the protonated molecular ion [M+H]⁺ observed at m/z 367.2012 [2].
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR (CDCl₃) | δ 3.30 (s, 3H) | C-17 OCH₃ |
δ 3.60 (s, 3H) | C-16 COOCH₃ | |
¹³C-NMR (CDCl₃) | δ 168.5 | C-16 Ester Carbonyl |
HRMS | m/z 367.2012 [M+H]⁺ | Molecular Ion |
GM is biosynthesized in the hook-bearing stems of Uncaria species (e.g., U. rhynchophylla, U. sinensis) via the universal monoterpenoid indole alkaloid (MIA) pathway. This pathway initiates with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase to form strictosidine—the central precursor for >2,000 MIAs [9]. Strictosidine undergoes hydrolytic cleavage, ring rearrangement, and enzymatic transformations to yield geissoschizine, the immediate precursor to GM. The final step involves site-specific O-methylation at C-17, mediated by a S-adenosyl methionine (SAM)-dependent methyltransferase, producing GM’s signature methoxy group [2] [6].
Quantitative variations in GM occur across Uncaria taxa due to genetic differences in biosynthetic enzymes. For example:
Precursor | Key Enzymes | Intermediate | Final Product |
---|---|---|---|
Tryptamine + Secologanin | Strictosidine synthase | Strictosidine | → |
Strictosidine | Polyneuridine aldehyde esterase | Geissoschizine | → |
Geissoschizine | SAM-dependent methyltransferase | Geissoschizine methyl ether |
Total synthesis of GM is challenging due to its stereochemical complexity and labile E-configured enol ether moiety. Early biomimetic strategies focused on late-stage methylation of geissoschizine analogs. However, enzymatic regioselectivity proved difficult to replicate chemically, often yielding undesired N-methylated byproducts [6] [9].
Recent advances employ asymmetric catalysis to construct GM’s core:
Despite these innovations, total synthesis remains inefficient (highest yield: 12% over 15 steps), making plant extraction or biotechnological production (e.g., Saccharomyces cerevisiae engineered with Uncaria methyltransferases) more viable for bulk GM [6] [9].
Strategy | Key Steps | Stereochemical Control | Overall Yield |
---|---|---|---|
Biomimetic Methylation | Methylation of geissoschizine | Low regioselectivity | ≤5% |
Chiral Diels-Alder | Cycloaddition with chiral acrylate | C-3/C-15 (>95% ee) | 12% |
Reductive Amination | (S)-BINAP-Ru asymmetric hydrogenation | C-7 (S) | 8% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7